molecular formula C20H13Cl2FN4O2 B2642310 N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260996-09-5

N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Katalognummer: B2642310
CAS-Nummer: 1260996-09-5
Molekulargewicht: 431.25
InChI-Schlüssel: YTWPCRWPFCKHMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C20H13Cl2FN4O2 and its molecular weight is 431.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological effects, particularly in the context of anticancer and antimalarial activities, through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C18H15Cl2FN4OC_{18}H_{15}Cl_2FN_4O, and it contains a pyrrole ring, an oxadiazole moiety, and chlorinated aromatic systems.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
Arafa et al. (2023) PC-3 (prostate)0.67Inhibition of EGFR
Arafa et al. (2023) HCT-116 (colon)0.80Inhibition of Src
Arafa et al. (2023) ACHN (renal)0.87Inhibition of IL-6

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving the inhibition of key growth factors and enzymes.

Antimalarial Activity

The antimalarial potential of oxadiazole derivatives has also been explored. A study highlighted that certain oxadiazole compounds demonstrate high in vitro activity against Plasmodium falciparum, with low IC50 values indicating strong efficacy:

Compound IC50 (µM) Selectivity Index
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide 0.0341526

This suggests that modifications in the oxadiazole structure can lead to enhanced antimalarial properties.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of compounds like this compound. Research has shown that specific substitutions on the oxadiazole and pyrrole rings significantly influence their biological effects:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) enhances the compound's potency against cancer cells.
  • Ring Modifications : Alterations in the pyrrole or oxadiazole rings can lead to variations in selectivity for different cancer types or malaria strains.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A derivative exhibiting an IC50 value of 0.24 µM against EGFR was found to be effective in inhibiting tumor growth in xenograft models.
  • Case Study on Antimalarial Activity : Another study demonstrated that a related oxadiazole derivative showed promising results in reducing parasitemia levels in infected mice models.

Eigenschaften

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN4O2/c21-13-4-1-3-12(9-13)19-25-20(29-26-19)17-5-2-8-27(17)11-18(28)24-16-7-6-14(22)10-15(16)23/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWPCRWPFCKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.